

Application Notes and Protocols for Upamostat Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Patamostat

Cat. No.: B044767

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Upamostat, also known as WX-671, is an orally available prodrug of the serine protease inhibitor WX-UK1.^{[1][2]} It primarily targets the urokinase-type plasminogen activator (uPA) system, which is critically involved in tumor invasion and metastasis.^{[1][3]} Upamostat is converted in the body to its active form, WX-UK1, which inhibits uPA and other related serine proteases.^{[3][4]} The inhibition of the uPA system can prevent the degradation of the extracellular matrix, a key step in cancer cell invasion and the formation of metastases.^{[5][6]} These application notes provide a detailed protocol for the preparation of Upamostat stock solutions for use in cell culture experiments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Upamostat is presented in the table below. This information is crucial for accurate preparation of stock solutions.

Property	Value	References
Synonyms	WX-671, Mesupron	[2]
CAS Number	590368-25-5	[5]
Molecular Formula	C ₃₂ H ₄₇ N ₅ O ₆ S	
Molecular Weight	629.81 g/mol	[7]
Appearance	White solid	[6]
Solubility (25°C)	DMSO: ≥100 mg/mL (≥158.77 mM)	[1][8]
Ethanol: 100 mg/mL (158.77 mM)	[1][8]	
Water: Insoluble	[1][8]	
Storage (Powder)	-20°C for up to 3 years	[6][7]
Storage (in Solvent)	-80°C for up to 2 years; -20°C for up to 1 year	[1]

Experimental Protocols

- Upamostat powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or vials
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Analytical balance
- Cell culture medium appropriate for the cell line of interest
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.

- Pre-warm DMSO: Bring the DMSO vial to room temperature before use.
- Weigh Upamostat: On an analytical balance, carefully weigh out 6.3 mg of Upamostat powder and place it into a sterile microcentrifuge tube.
 - Calculation: To prepare a 10 mM solution, the required mass is calculated as follows:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 629.81 \text{ g/mol} = 6.2981 \text{ mg} \approx 6.3 \text{ mg}$
- Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the Upamostat powder.
- Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid dissolution if needed.[6]
- Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For short-term use (within a week), aliquots can be stored at 4°C.[9]
- Determine Final Concentration: Decide on the final concentration of Upamostat required for your experiment. A range of concentrations should be tested to determine the optimal experimental conditions.
- Thaw Stock Solution: Thaw an aliquot of the 10 mM Upamostat stock solution at room temperature.
- Dilute in Culture Medium: Perform a serial dilution of the stock solution into fresh, pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

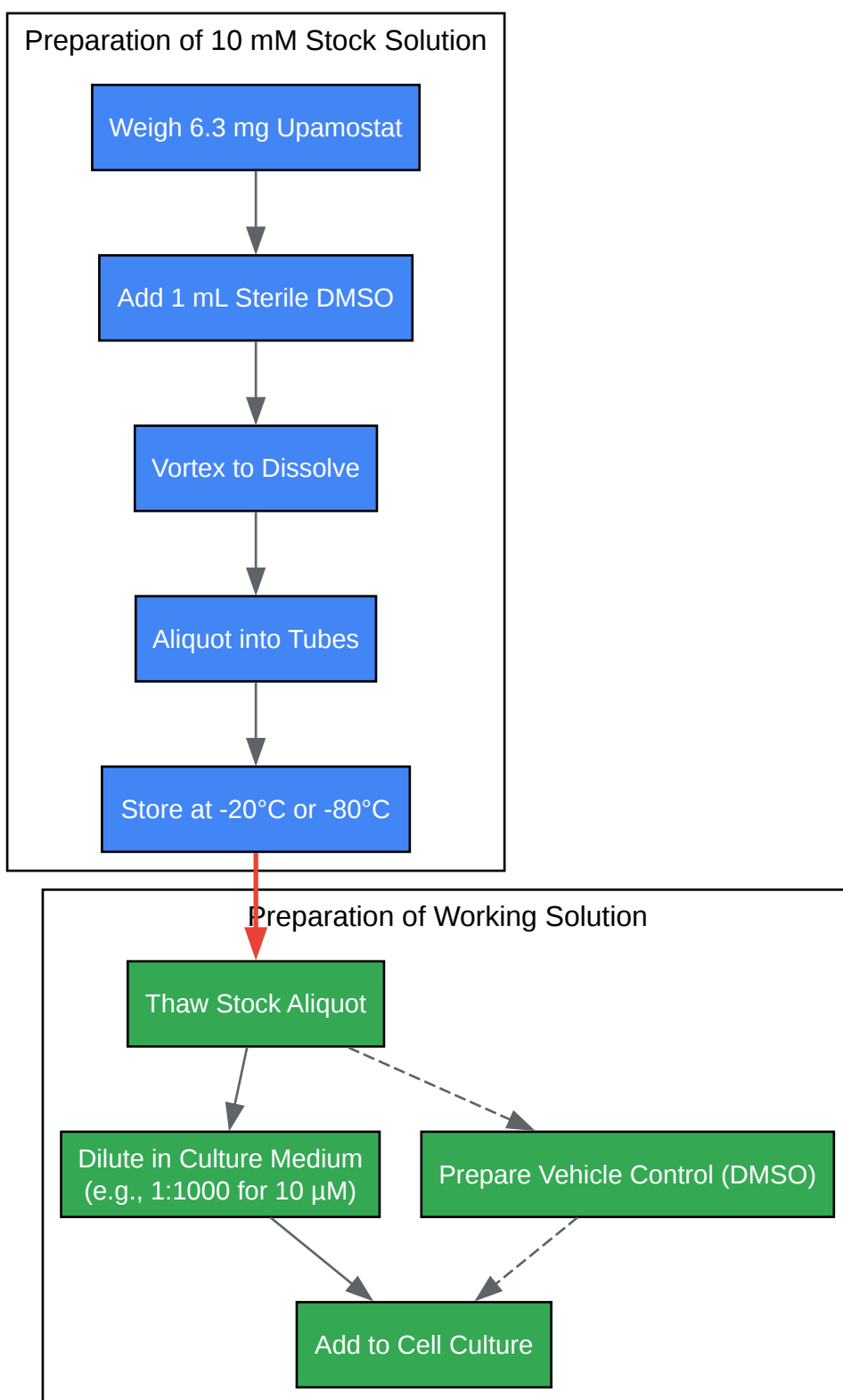
- **Mix and Use Immediately:** Gently mix the working solution by pipetting or inverting the tube. Add the working solution to your cell cultures immediately.
- **Solvent Control:** It is crucial to include a vehicle control in your experiments. This consists of treating cells with the same final concentration of DMSO as the highest concentration of Upamostat used. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[9]

Recommended Working Concentrations

The optimal working concentration of Upamostat can vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the IC₅₀ value for your system. The table below provides some reported in vitro concentrations as a starting point.

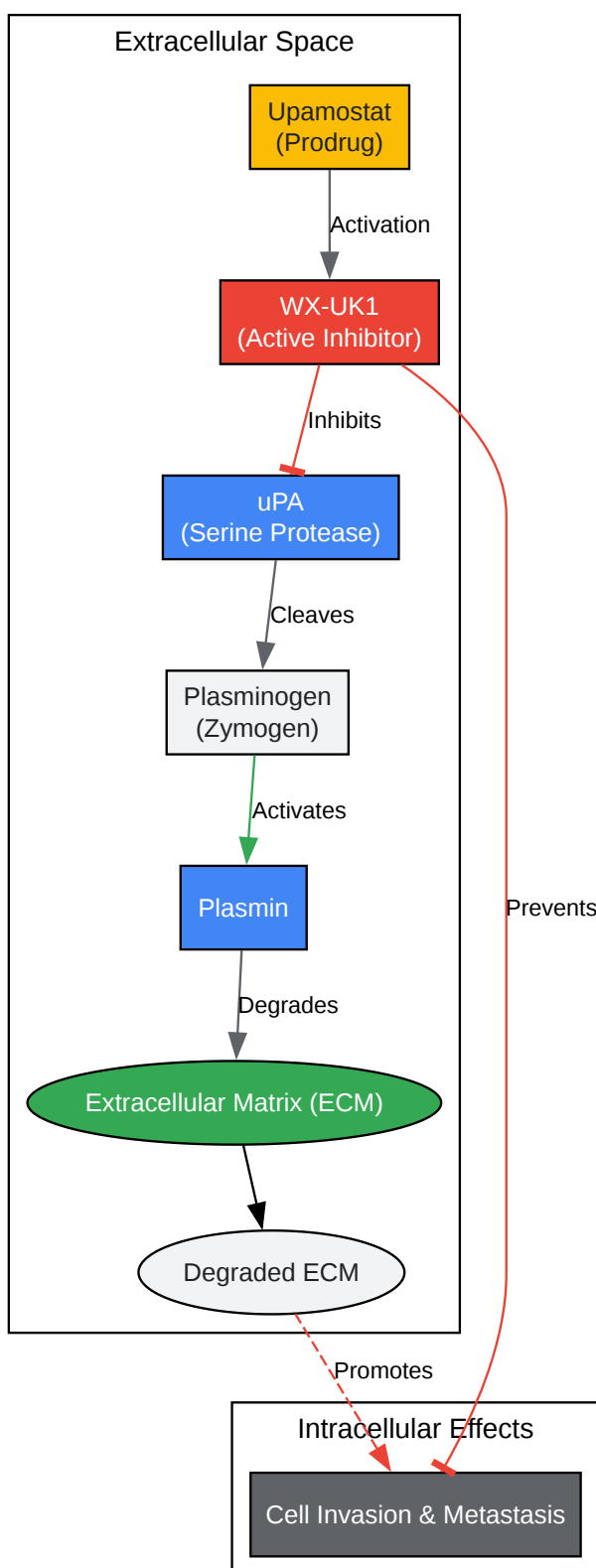
Application	Cell Line	Effective Concentration	References
Inhibition of Cholangiocarcinoma Cell Viability (Active Metabolite WX-UK1)	HuCCT1	IC ₅₀ ≈ 83 μM	[10]
Inhibition of SARS-CoV-2 Growth	Human Bronchial Epithelial Cells (HBEC)	0.12 μg/mL (produces a 3-log reduction)	[11]

Diagrams



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Caption: Workflow for preparing Upamostat stock and working solutions.



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Caption: Inhibition of the uPA pathway by Upamostat's active form, WX-UK1.

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